molecular formula C5H10ClN B13751883 N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1) CAS No. 51438-97-2

N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1)

Cat. No.: B13751883
CAS No.: 51438-97-2
M. Wt: 119.59 g/mol
InChI Key: KQXJWXLSFIZTOT-UHFFFAOYSA-N
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Description

N,N-Dimethylprop-2-yn-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C5H9N·HCl. It is also known as N,N-dimethyl-2-propyn-1-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of a dimethylamino group attached to a propynyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylprop-2-yn-1-amine can be synthesized through the reaction of propargyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or without any solvent at a temperature of around 45°C for 45 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of N,N-dimethylprop-2-yn-1-amine hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Forms saturated amines.

    Substitution: Results in the formation of substituted amines and other derivatives.

Scientific Research Applications

N,N-Dimethylprop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylprop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the dimethylamino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: A closely related compound with similar chemical properties.

    Propargylamine: The parent compound from which N,N-dimethylprop-2-yn-1-amine is derived.

    Dimethylamine: A simpler amine that shares the dimethylamino group.

Uniqueness

N,N-Dimethylprop-2-yn-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both propargylamine and dimethylamine. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in organic synthesis and scientific research .

Properties

CAS No.

51438-97-2

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

N,N-dimethylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H

InChI Key

KQXJWXLSFIZTOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#C.Cl

Origin of Product

United States

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